molecular formula C17H18O4 B143206 Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate CAS No. 178306-47-3

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

Cat. No.: B143206
CAS No.: 178306-47-3
M. Wt: 286.32 g/mol
InChI Key: BEPLSLADXOJCBY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPLSLADXOJCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441535
Record name methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178306-47-3
Record name 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178306-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α-hydroxy-β-methoxy-β-phenyl-, methyl ester
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Preparation Methods

Reaction Mechanism and Reagents

The most widely documented method involves acid-catalyzed esterification, where (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid reacts with methanol in the presence of p-toluenesulfonic acid (p-TsOH). The reaction proceeds via nucleophilic acyl substitution, with the hydroxyl group of the acid attacking the electrophilic carbonyl carbon of methanol, facilitated by protonation from the acid catalyst.

Stepwise Synthesis

The process, as detailed in patent WO2012017441A1, follows:

  • Epoxide Formation : Benzophenone reacts with methyl chloroacetate in toluene using sodium methoxide as a base at -5 to -10°C to form methyl 3,3-diphenyl-2,3-epoxypropionate.

  • Epoxide Ring Opening : The epoxide intermediate is treated with methanol and p-TsOH at 25–55°C, leading to the formation of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate.

  • Workup and Purification : The crude product is cooled to 0–5°C, filtered, and washed with methanol. Further purification involves dissolution in ethyl acetate, washing with 5% sodium bicarbonate, and vacuum distillation.

Optimization Parameters

  • Temperature : Maintaining 25–55°C during epoxide ring opening ensures complete conversion without side reactions.

  • Catalyst Loading : p-TsOH (1–2 mol%) achieves optimal protonation without over-acidification.

  • Yield : 55% after recrystallization in methyl tert-butyl ether (MTBE) and n-heptane.

Phantom Catalyst-Mediated Esterification

Ozone Microbubble Technology

An innovative approach employs ozone microbubbles as a “phantom catalyst” to drive esterification without residual acid or base. This method, adapted from biodiesel production, utilizes reactive distillation to shift equilibrium by removing water.

Reaction Setup

  • Reactants : Free fatty acid analogs (e.g., 3,3-diphenylpropanoic acid) and methanol.

  • Conditions : Ozone-rich microbubbles are injected into the reaction mixture at ambient temperature.

  • Mechanism : Ozone generates methoxy radicals (CH₃O·), which initiate a free radical chain reaction, bypassing traditional acid-base catalysis.

Performance Metrics

  • Conversion Efficiency : 95.8% reduction in acid number, equivalent to near-quantitative ester formation.

  • Advantages : No catalyst residue, reduced separation steps, and compatibility with moisture-sensitive substrates.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Large-scale synthesis prioritizes throughput and energy efficiency. Continuous flow systems minimize thermal gradients and enhance mass transfer, critical for exothermic esterification reactions.

Key Adaptations

  • Residence Time : 30–60 minutes in tubular reactors ensures complete conversion.

  • Solvent Recycling : Toluene and methanol are recovered via fractional distillation, reducing waste.

  • Automation : In-line analytics (e.g., FTIR) monitor reaction progress and adjust parameters in real time.

High-Throughput Screening (HTS)

HTS accelerates catalyst and solvent selection. For example, screening 96 acid catalysts identified p-TsOH as optimal for balancing activity and cost.

Comparative Analysis of Methods

Parameter Acid-Catalyzed Phantom Catalyst Industrial Flow
Yield 55%95.8%60–70%
Reaction Time 4–6 hours3 hours1 hour
Catalyst Residue Yes (p-TsOH)NoYes (p-TsOH)
Scalability ModerateLimitedHigh
Energy Input High (reflux)Low (ambient)Moderate

Chemical Reactions Analysis

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate serves as an important intermediate in the synthesis of various complex organic molecules. It has been utilized in the development of pharmaceuticals, particularly in the synthesis of drugs for treating pulmonary arterial hypertension (PAH), such as Ambrisentan. The compound's ability to undergo various chemical reactions makes it a versatile building block in medicinal chemistry.

Case Study: Synthesis of Ambrisentan

The synthesis of Ambrisentan involves the use of this compound as a precursor. A study demonstrated that this compound could be resolved into its enantiomers using dehydroabietylamine as a resolving agent, achieving high optical purity (ee > 99%) . This process illustrates the compound's role in producing chiral intermediates necessary for pharmaceutical applications.

Biological Research Applications

The structural characteristics of this compound make it a candidate for biological studies, including enzyme interactions and metabolic pathways. Researchers have explored its potential effects on various biological systems, although comprehensive studies are still limited.

Enzyme Interaction Studies

Due to its functional groups, the compound can be investigated for its interactions with specific enzymes. These studies can provide insights into metabolic pathways and the biochemical mechanisms underlying various diseases.

Industrial Applications

Beyond research settings, this compound is also used in the production of specialty chemicals and materials. Its properties allow it to be incorporated into formulations that require specific chemical behaviors or stability.

Data Table: Summary of Applications

Application AreaDescriptionExample/Case Study
Organic SynthesisIntermediate for synthesizing complex organic moleculesSynthesis of Ambrisentan
Biological ResearchStudy of enzyme interactions and metabolic pathwaysPotential effects on biological systems
Industrial ProductionUsed in the manufacture of specialty chemicalsProduction of specific formulations

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
  • CAS No.: 178306-47-3
  • Molecular Formula : C₁₇H₁₈O₄
  • Molecular Weight : 286.32 g/mol
  • Density : 1.176 g/cm³ (at 25°C)
  • Boiling Point : 159.4°C
  • Storage : Stable under dry conditions at 2–8°C .

Key Applications: This compound serves as a critical intermediate in synthesizing ambrisentan, a drug for pulmonary arterial hypertension. It undergoes hydrolysis and optical resolution to yield enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, which is then coupled with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares this compound with structurally related esters and acids:

Compound Name (CAS No.) Molecular Formula Key Substituents Applications/Synthesis Notes Similarity Score
Methyl 2-hydroxy-2-phenylacetate (427-49-6) C₉H₁₀O₃ Single phenyl, no methoxy Flavoring agent; simpler ester synthesis 0.88
Benzyl 2-hydroxy-2,3-diphenylpropanoate (S12) C₂₂H₂₀O₃ Two phenyls at C2 and C3 Synthesized via radical addition and esterification N/A
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (178306-52-0) C₁₆H₁₆O₄ Carboxylic acid form of target Direct precursor to ambrisentan; optical resolution required 0.96
2-Methoxy-2-(naphthalen-1-yl)propanoic acid (63628-25-1) C₁₄H₁₄O₃ Naphthyl instead of phenyl Limited pharmaceutical use; lower commercial demand 0.87

Data Tables

Table 1: Physical and Chemical Properties

Property This compound (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid Methyl 2-hydroxy-2-phenylacetate
Molecular Weight 286.32 g/mol 272.30 g/mol 166.18 g/mol
Density 1.176 g/cm³ 1.248 g/cm³ 1.18 g/cm³ (estimated)
Boiling Point 159.4°C Not reported 245°C (estimated)
Storage Conditions 2–8°C, dry Room temperature Ambient

Table 2: Hazard Profiles

Compound Hazard Statements Precautionary Measures
This compound H315, H319, H335 Avoid inhalation; use gloves/eye protection
Benzyl 2-hydroxy-2,3-diphenylpropanoate (S12) Not reported Standard ester handling
2-Methoxy-2-(naphthalen-1-yl)propanoic acid H315 (assumed) Limited data; assume irritant

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C17H18O4
  • Molecular Weight : 286.33 g/mol
  • Functional Groups : Hydroxy group (-OH), Methoxy group (-OCH₃), and two phenyl groups.

This structure indicates potential for hydrogen bonding and other interactions that could influence its biological activity.

The biological activity of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is hypothesized to involve interactions with various molecular targets. The presence of hydroxyl and methoxy groups allows for:

  • Hydrogen Bonding : Enhancing binding affinity to enzymes and receptors.
  • Modulation of Biochemical Pathways : Potentially influencing metabolic processes.

Biological Studies and Findings

While comprehensive studies specifically targeting this compound are scarce, related compounds have been explored for their biological activities. Here are some relevant findings:

  • Toxicity Studies :
    • Related compounds exhibit acute toxicity when ingested or upon skin contact. For instance, derivatives like 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid have shown toxicity profiles indicating potential risks associated with their use .
  • Enzyme Interaction Studies :
    • The compound's structure suggests it may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways. This can be explored through quantitative structure-activity relationship (QSAR) models to predict its interactions based on structural properties .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoateDifferent position of hydroxyl and methyl groupsVaries; potential for altered reactivity
Methyl 2-hydroxy-3,3-diphenylpropanoateLacks the methoxy groupMay exhibit different solubility and reactivity
Methyl (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid methyl esterStereochemistry differsChirality may influence biological activity

This table highlights how variations in substituents can significantly impact chemical properties and potential applications.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, and how can reaction conditions be optimized?

The compound is synthesized via esterification of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. Key steps include:

  • Solvent selection : Use 2-propanol or acetone for optimal solubility and reaction efficiency .
  • Catalyst-free conditions : Avoid harsh catalysts to preserve stereochemical integrity, as demonstrated in optical resolution protocols .
  • Temperature control : Heating under reflux (e.g., 1 hour at 80°C) improves yield, followed by cooling to room temperature for crystallization .
  • Purification : Fractional crystallization of diastereomeric salts (e.g., with S-(-)-1-(1-naphthyl)ethylamine) enhances enantiomeric purity .

Q. How is this compound characterized analytically?

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm the methoxy, hydroxy, and diphenyl groups. The canonical SMILES (COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O) matches spectral data .
  • Mass spectrometry : Exact mass (286.1205) and molecular weight (286.32 g/mol) are verified via high-resolution MS .
  • Purity assessment : HPLC with >95% purity thresholds ensures suitability for pharmaceutical intermediate applications .

Advanced Research Questions

Q. What strategies resolve enantiomers of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, and how are these applied to its methyl ester?

  • Diastereomeric salt formation : React racemic acid with chiral amines (e.g., S-(-)-1-(1-naphthyl)ethylamine) in acetone. The (S)-enantiomer preferentially crystallizes, achieving >99% enantiomeric excess (ee) .
  • Acid recovery : Adjust pH to 1.1 with HCl to liberate the resolved acid, which is then esterified to the methyl ester .
  • Challenges : Solvent polarity impacts crystallization efficiency; methyl tert-butyl ether/water mixtures improve phase separation .

Q. How are stable isotope-labeled derivatives (e.g., deuterated forms) used to study metabolic pathways?

  • Synthesis : Replace hydrogens with deuterium at specific positions (e.g., C17H15D3O4) via deuterated methanol in esterification .
  • Applications :
    • Metabolic tracking : Isotope-labeled esters serve as internal standards in LC-MS for quantifying drug metabolites .
    • Mechanistic studies : 2^{2}H NMR monitors hydrogen/deuterium exchange to elucidate reaction kinetics .

Q. What computational approaches predict the physicochemical properties of this compound?

  • Molecular dynamics (MD) simulations : Model solubility parameters (e.g., logP ~3.2) and boiling points (430°C) using software like Gaussian or GROMACS .
  • Density functional theory (DFT) : Predicts reactive sites (e.g., hydroxy and ester groups) for derivatization or degradation studies .
  • Validation : Compare simulated data with experimental values (e.g., density: 1.176 g/cm³ , flash point: 158°C ).

Q. How are contradictions in synthetic yields addressed when scaling up reactions?

  • Case study : A 89% lab-scale yield (using 2-propanol and (S)-1,2,3,4-tetrahydronapht-1-yl-amine) may drop during scale-up due to inefficient mixing or temperature gradients .
  • Mitigation :
    • Process optimization : Switch to methyl tert-butyl ether for better solubility and lower viscosity .
    • Quality control : Implement in-line FTIR to monitor reaction progression and adjust stoichiometry dynamically .

Methodological Considerations

Q. What analytical techniques distinguish this compound from structurally similar compounds?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to separate it from analogs like 3-(4-methoxyphenyl)propanoic acid .
  • Mass fragmentation : Key fragments at m/z 268 (loss of H2O) and 167 (diphenyl cleavage) confirm the structure .

Q. How is stereochemical purity validated for pharmaceutical intermediates?

  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to quantify ee .
  • X-ray crystallography : Resolve absolute configuration of single crystals derived from diastereomeric salts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Reactant of Route 2
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Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

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